molecular formula C16H15FN2OS2 B2480798 1-[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone CAS No. 851865-36-6

1-[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone

Cat. No. B2480798
CAS RN: 851865-36-6
M. Wt: 334.43
InChI Key: LVIUXYKXKDLEJT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a fluorophenyl group, a methylsulfanyl group, an imidazole group, and a thiophen-2-ylethanone group. These groups contribute to the overall properties of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its molecular structure. It has a molecular weight of 334.43. Other properties such as density, boiling point, vapor pressure, and others are not explicitly mentioned in the available resources .

Scientific Research Applications

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition

ML3403 is a potent inhibitor of p38 MAPK, a key mediator in cytokine-induced signaling events. The p38 MAPK family plays a crucial role in disease states such as oncogenesis, autoimmune diseases, and inflammation. By inhibiting these protein kinases, ML3403 represents an attractive strategy for therapeutic intervention .

Anti-Inflammatory Activity

ML3403’s structural features contribute to its anti-inflammatory potential. It selectively inhibits cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This property makes it a candidate for managing inflammatory conditions .

Metabolism Studies

Understanding ML3403’s metabolism is crucial for drug development. It undergoes sulfoxidation, phenylethyl moiety removal, pyridine N-oxidation, and hydroxylation reactions. Key enzymes involved include CYP1A2, CYP2C19, CYP2D6, and CYP3A4 .

properties

IUPAC Name

1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2OS2/c17-13-4-1-3-12(9-13)11-22-16-18-6-7-19(16)15(20)10-14-5-2-8-21-14/h1-5,8-9H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIUXYKXKDLEJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101328591
Record name 1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101328591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816297
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone

CAS RN

851865-36-6
Record name 1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101328591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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